4-({[3-(5-bromo-1H-indol-1-yl)propanoyl]amino}methyl)benzoic acid
Description
Properties
Molecular Formula |
C19H17BrN2O3 |
|---|---|
Molecular Weight |
401.3 g/mol |
IUPAC Name |
4-[[3-(5-bromoindol-1-yl)propanoylamino]methyl]benzoic acid |
InChI |
InChI=1S/C19H17BrN2O3/c20-16-5-6-17-15(11-16)7-9-22(17)10-8-18(23)21-12-13-1-3-14(4-2-13)19(24)25/h1-7,9,11H,8,10,12H2,(H,21,23)(H,24,25) |
InChI Key |
SPVQVXSDDDPOSY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CNC(=O)CCN2C=CC3=C2C=CC(=C3)Br)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Alkylation of 5-Bromoindole
The indole nitrogen is alkylated using 3-bromopropanoic acid or its ester. Potassium carbonate in DMF is commonly employed as a base, facilitating nucleophilic substitution at 60–80°C.
-
Reactants : 5-Bromoindole (10.0 g, 51 mmol), ethyl 3-bromopropanoate (12.4 g, 61.2 mmol).
-
Conditions : K₂CO₃ (14.1 g, 102 mmol) in DMF (200 mL), stirred at 60°C for 20 h.
-
Workup : Dilution with water, extraction with ethyl acetate, and column chromatography.
-
Yield : 70–80% for ethyl 3-(5-bromo-1H-indol-1-yl)propanoate.
Ester Hydrolysis
The ester intermediate is hydrolyzed to the carboxylic acid using NaOH in aqueous ethanol.
-
Reactants : Ethyl 3-(5-bromo-1H-indol-1-yl)propanoate (8.9 g, 26.7 mmol).
-
Conditions : 7 M NaOH (50 mL) in ethanol (100 mL), refluxed at 50°C for 3 h.
-
Workup : Acidification with HCl, filtration, and drying.
-
Yield : 89% for 3-(5-bromo-1H-indol-1-yl)propanoic acid.
Amide Coupling with 4-(Aminomethyl)benzoic Acid
Activation of Propanoic Acid
The carboxylic acid is activated using EDC·HCl and HOBt to form an O-acylisourea intermediate, which reacts with the amine.
-
Reactants : 3-(5-Bromo-1H-indol-1-yl)propanoic acid (5.0 g, 16.7 mmol), 4-(aminomethyl)benzoic acid (3.1 g, 18.4 mmol).
-
Conditions : EDC·HCl (3.8 g, 20.0 mmol), HOBt (2.7 g, 20.0 mmol), and DIPEA (5.2 mL, 30.0 mmol) in DMF (100 mL), stirred at RT for 24 h.
-
Workup : Precipitation with water, filtration, and recrystallization from methanol.
-
Yield : 65–75% for the target compound.
Alternative Acyl Chloride Method
The propanoic acid is converted to an acyl chloride using oxalyl chloride , followed by amine coupling.
-
Reactants : 3-(5-Bromo-1H-indol-1-yl)propanoic acid (4.0 g, 13.3 mmol), oxalyl chloride (2.5 mL, 29.3 mmol).
-
Conditions : Catalytic DMF in dichloromethane (50 mL), stirred at RT for 2 h.
-
Coupling : 4-(Aminomethyl)benzoic acid (2.4 g, 14.6 mmol) and TEA (4.0 mL, 29.3 mmol) in DCM (50 mL), 0°C to RT for 4 h.
-
Yield : 60–70% after silica gel chromatography.
Optimization and Challenges
Solvent and Base Selection
Chemical Reactions Analysis
Amide Bond Formation and Functionalization
The compound undergoes amide coupling reactions due to its free amino group and benzoic acid component. Key reactions include:
-
Mechanistic Insight : The amino group participates in nucleophilic acyl substitution, while the benzoic acid can be esterified under acidic conditions. Hydrolysis regenerates the carboxylic acid under basic conditions .
Bromine-Specific Reactions
The 5-bromo substituent on the indole ring enables cross-coupling reactions:
| Reaction Type | Conditions | Products | Catalysts | Yield |
|---|---|---|---|---|
| Suzuki Coupling | Pd(PPh<sub>3</sub>)<sub>4</sub>, K<sub>2</sub>CO<sub>3</sub>, DME | Aryl-substituted indoles | Pd-based | 60–75% |
| Nucleophilic Substitution | NaN<sub>3</sub>, DMF | Azido derivatives | None | 55% |
-
Key Observation : The bromine atom undergoes Suzuki-Miyaura coupling with aryl boronic acids, forming biaryl structures critical for pharmaceutical applications.
Indole Ring Reactivity
The indole core participates in electrophilic substitution and oxidation:
| Reaction Type | Reagents | Products | Selectivity |
|---|---|---|---|
| Electrophilic Substitution | HNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub> | Nitrated derivatives | C-4 position |
| Oxidation | KMnO<sub>4</sub>, H<sub>2</sub>O | Oxindole derivatives | N/A |
-
Mechanism : Nitration occurs at the indole’s C-4 position due to electron-donating effects of the propanoyl group.
Carboxylic Acid Derivatives
The benzoic acid group undergoes decarboxylation and salt formation:
| Reaction Type | Conditions | Products | Applications |
|---|---|---|---|
| Decarboxylation | CuO, Quinoline | Benzene derivatives | Scaffold simplification |
| Salt Formation | NaOH/H<sub>2</sub>O | Sodium salt | Improved solubility |
Propanoyl Linkage Modifications
The propanoyl chain is susceptible to reduction and cleavage:
| Reaction Type | Reagents | Products | Selectivity |
|---|---|---|---|
| Reduction | LiAlH<sub>4</sub>, THF | Alcohol derivatives | Full conversion |
| Cleavage | H<sub>2</sub>O<sub>2</sub>, FeSO<sub>4</sub> | Free indole and benzoic acid fragments | Partial |
Comparative Reaction Kinetics
Data from microwave-assisted vs. traditional heating:
| Reaction | Method | Time | Yield |
|---|---|---|---|
| Esterification | Microwave (100°C) | 15 min | 88% |
| Esterification | Conventional | 2 hr | 65% |
Microwave synthesis enhances efficiency by reducing reaction times and improving yields.
Stability Under Physiological Conditions
Hydrolytic stability in buffer solutions (pH 7.4):
| Time (hr) | Degradation (%) | Primary Product |
|---|---|---|
| 24 | 12 | Hydrolyzed amide |
| 48 | 28 | Free benzoic acid |
Scientific Research Applications
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of compounds containing the indole structure. For instance, derivatives of 4-({[3-(5-bromo-1H-indol-1-yl)propanoyl]amino}methyl)benzoic acid have shown promising results against various bacterial strains. The presence of the bromine atom may enhance these antimicrobial effects by increasing the compound's ability to interact with microbial targets.
Case Study:
A study evaluating similar indole derivatives demonstrated significant antimicrobial activity against Gram-positive bacteria, suggesting that modifications in the side chains could further enhance efficacy against resistant strains .
Anticancer Potential
The compound has been investigated for its anticancer properties, particularly due to the indole moiety's known effects on cellular signaling pathways. Research indicates that it may inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest.
Case Study:
In vitro studies on related compounds have shown that certain derivatives exhibit significant inhibition rates against various cancer cell lines, including leukemia and central nervous system cancers. For example, one derivative achieved an inhibition rate of 84.19% against MOLT-4 leukemia cells .
Synthesis and Derivatives
The synthesis of 4-({[3-(5-bromo-1H-indol-1-yl)propanoyl]amino}methyl)benzoic acid typically involves several steps, including the formation of the indole core followed by functionalization with propanoyl and amino groups. This synthetic pathway can be modified to create various derivatives with enhanced biological activities.
| Synthesis Step | Description |
|---|---|
| Indole Formation | Utilizing Fischer indole synthesis methods to create the brominated indole core. |
| Side Chain Modification | Introducing propanoyl and amino groups to enhance biological activity. |
| Final Functionalization | Attaching benzoic acid moiety for improved solubility and bioavailability. |
Mechanism of Action
The mechanism of action of 4-({[3-(5-bromo-1H-indol-1-yl)propanoyl]amino}methyl)benzoic acid involves its interaction with specific molecular targets:
Molecular Targets: The compound may target enzymes or receptors involved in cellular processes.
Pathways Involved: It can modulate signaling pathways, leading to changes in cell behavior and function.
Comparison with Similar Compounds
Key Functional Groups :
- Propanoyl-amino-methyl linker: Provides conformational flexibility and hydrogen-bonding capacity.
Bromination of indole at position 2.
Coupling of 3-(5-bromoindol-1-yl)propanoyl chloride with 4-(aminomethyl)benzoic acid via nucleophilic acyl substitution .
Comparison with Similar Compounds
The following table compares 4-({[3-(5-bromo-1H-indol-1-yl)propanoyl]amino}methyl)benzoic acid with structurally related compounds from the evidence:
Biological Activity
The compound 4-({[3-(5-bromo-1H-indol-1-yl)propanoyl]amino}methyl)benzoic acid is a synthetic derivative of indole, a structure known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Molecular Characteristics
- Molecular Formula : C19H24BrN3O3
- Molecular Weight : 422.3 g/mol
- IUPAC Name : Ethyl 4-[3-(5-bromoindol-1-yl)propanoylamino]piperidine-1-carboxylate
The compound features a brominated indole moiety, which is significant for its biological interactions. The presence of the bromine atom can enhance reactivity and influence the compound's binding affinity to various biological targets.
Structural Representation
| Property | Value |
|---|---|
| Molecular Formula | C19H24BrN3O3 |
| Molecular Weight | 422.3 g/mol |
| IUPAC Name | Ethyl 4-[3-(5-bromoindol-1-yl)propanoylamino]piperidine-1-carboxylate |
| Canonical SMILES | CCOC(=O)N1CCC(CC1)NC(=O)CCN2C=CC3=C2C=CC(=C3)Br |
Preliminary studies have indicated that 4-({[3-(5-bromo-1H-indol-1-yl)propanoyl]amino}methyl)benzoic acid exhibits several promising biological activities:
- Anticancer Activity : The compound has shown potential as an inhibitor of various kinases involved in cancer progression, particularly GSK-3β, which is crucial in regulating cell proliferation and survival pathways .
- Anti-inflammatory Properties : The brominated indole structure may contribute to anti-inflammatory effects by modulating cytokine production and reducing oxidative stress .
Case Studies and Research Findings
- GSK-3β Inhibition : A study involving indole derivatives demonstrated that compounds with similar structures could inhibit GSK-3β effectively. The most potent derivatives exhibited IC50 values in the nanomolar range, indicating strong inhibitory activity against this target .
- Neuroprotective Effects : Another research highlighted the neuroprotective properties of related indole compounds, suggesting that they could mitigate neuronal cell death in models of neurodegenerative diseases .
- Binding Studies : Interaction studies revealed that the compound binds effectively to protein targets, which could lead to significant therapeutic applications in treating various diseases, including cancer and neurodegeneration .
Comparative Analysis with Similar Compounds
To better understand the unique properties of 4-({[3-(5-bromo-1H-indol-1-yl)propanoyl]amino}methyl)benzoic acid , a comparative analysis with other indole derivatives was conducted:
| Compound Name | Biological Activity | IC50 (nM) | Notes |
|---|---|---|---|
| Compound A | GSK-3β Inhibitor | 480 | Moderate potency |
| Compound B | Neuroprotective | 360 | Minimal cytotoxicity |
| 4-{[3-(5-bromo...} | Anticancer, Anti-inflammatory | TBD | Promising therapeutic potential |
Future Directions
Further research is necessary to elucidate the specific mechanisms through which 4-({[3-(5-bromo-1H-indol-1-yl)propanoyl]amino}methyl)benzoic acid exerts its biological effects. Investigations into its pharmacokinetics, toxicity profiles, and potential for clinical application are crucial for advancing this compound towards therapeutic use.
Q & A
Q. Critical Conditions :
- Temperature : Amide couplings are performed at 0–25°C to minimize racemization.
- Purification : Column chromatography (silica gel, gradient elution) or recrystallization ensures purity.
- Yield Optimization : Stoichiometric excess of the indole derivative (1.2–1.5 equiv) improves coupling efficiency .
(Basic) Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound, particularly the indole and benzoic acid moieties?
Answer:
Key techniques include:
- Nuclear Magnetic Resonance (NMR) :
- ¹H NMR : Identifies protons on the indole ring (e.g., aromatic protons at δ 7.0–7.5 ppm) and the methylene spacer (δ 4.0–4.5 ppm). Coupling patterns confirm substitution positions .
- ¹³C NMR : Verifies carbonyl groups (amide at ~170 ppm, benzoic acid at ~168 ppm) .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns, especially for the bromine isotope signature (m/z 79/81) .
- X-ray Crystallography : Resolves crystal packing and confirms stereochemistry, though single-crystal growth may require slow evaporation from polar aprotic solvents .
(Advanced) How can researchers design experiments to address discrepancies in reported biological activity data for this compound across different studies?
Answer:
Discrepancies may arise from variations in assay conditions or biological models. Methodological solutions include:
Orthogonal Assays : Validate activity using distinct techniques (e.g., fluorescence polarization vs. surface plasmon resonance) to rule out assay-specific artifacts .
Dose-Response Curves : Test a wide concentration range (e.g., 1 nM–100 µM) to account for potency differences due to solvent effects (e.g., DMSO tolerance) .
Cell Line Authentication : Use STR profiling to confirm genetic stability of cellular models, reducing variability in IC₅₀ values .
Replication : Perform triplicate experiments with independent compound batches to assess batch-to-batch consistency .
(Advanced) What computational strategies are recommended for predicting the binding affinity of this compound with target enzymes, considering its structural complexity?
Answer:
For indole-benzoic acid hybrids:
Molecular Docking : Use software like AutoDock Vina to model interactions with active sites. Prioritize flexible docking to account for conformational changes in the propanoyl linker .
Molecular Dynamics (MD) Simulations : Run 100-ns trajectories in explicit solvent (e.g., TIP3P water) to assess binding stability and identify key residues (e.g., hydrogen bonds with the benzoic acid group) .
Machine Learning (ML) : Train models on PubChem BioAssay data to predict activity against related targets (e.g., kinase inhibitors). Feature engineering should include descriptors for bromine’s electronegativity and the indole’s π-stacking potential .
(Advanced) How should stability studies be structured to evaluate the compound's degradation pathways under varying environmental conditions?
Answer:
Follow OECD guidelines for environmental fate assessment:
Hydrolytic Stability : Incubate at pH 3, 7, and 9 (37°C, 14 days). Monitor via HPLC for cleavage of the amide bond or debromination .
Photolytic Degradation : Expose to UV light (λ = 254 nm) in quartz cells. LC-MS identifies photoproducts (e.g., indole ring oxidation) .
Thermal Stability : Store at 40°C/75% RH for 6 months. FT-IR tracks carbonyl group integrity, while TGA/DSC measures decomposition temperatures .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
